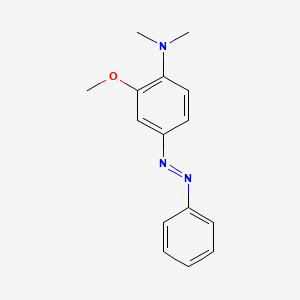

N,N-Dimethyl-4-phenylazo-o-anisidine

Description

Contextualization within Azo Dye Chemistry and Research

Azo dyes represent the largest and most diverse class of synthetic colorants. Their defining feature, the azo group, creates an extended conjugated system across the aromatic rings, which is responsible for their ability to absorb light in the visible spectrum and thus exhibit color. The color of an azo dye can be finely tuned by the introduction of various substituent groups on the aromatic rings. These substituents, through their electron-donating or electron-withdrawing effects, can alter the electronic distribution within the molecule and, consequently, its light-absorbing properties.

N,N-Dimethyl-4-phenylazo-o-anisidine is a classic example of a "push-pull" azo dye. The N,N-dimethylamino group is a strong electron-donating group (the "push"), while the azo group acts as an electron acceptor (the "pull"). The additional methoxy (B1213986) group (-OCH₃) in the ortho position to the dimethylamino group further influences the electronic properties of the molecule. Academic research on such compounds focuses on understanding the relationship between their molecular structure and their spectroscopic and photophysical properties.

Historical Perspectives on Azo Compound Investigations (Academic Focus)

The academic investigation of azo compounds dates back to the mid-19th century. The key breakthrough was the discovery of the diazotization reaction by Peter Griess in 1858. This reaction involves the treatment of a primary aromatic amine with nitrous acid to form a diazonium salt. These salts were found to be highly reactive intermediates that could be coupled with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. This discovery laid the foundation for the synthetic dye industry.

Early academic research was primarily driven by the desire to understand the principles of color and constitution, that is, how the chemical structure of a molecule determines its color. The study of azo dyes, with their relatively simple synthesis and the ease with which their structure could be modified, provided a fertile ground for these investigations. Researchers systematically synthesized series of azo dyes with different substituents to observe the resulting color changes, leading to the development of early theories of chromophores and auxochromes.

Contemporary Research Significance of this compound within Organic Chemistry

In contemporary organic chemistry, the significance of this compound and related azo compounds extends beyond their use as dyes. Current research explores their potential in a variety of advanced applications, driven by their unique electronic and structural properties.

One area of significant interest is in the field of molecular switches . The azo group can exist in two isomeric forms: the more stable trans isomer and the less stable cis isomer. The isomerization between these two forms can be triggered by light (photoisomerization) or heat (thermal isomerization). This reversible switching process leads to significant changes in the molecule's shape and electronic properties, making azo compounds promising candidates for applications in optical data storage, molecular machines, and photopharmacology.

Furthermore, the "push-pull" nature of this compound makes it a subject of interest in the study of nonlinear optical (NLO) materials . These materials have applications in optoelectronics, including frequency doubling of laser light. The large change in dipole moment between the ground and excited states in push-pull systems is a key requirement for high NLO activity.

Scope and Objectives of Academic Inquiry for This Class of Compounds

The academic inquiry into this compound and its analogues is multifaceted, with several key objectives:

Synthesis and Characterization: The development of efficient and sustainable synthetic routes to these compounds remains an important area of research. Detailed characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial for confirming their structure and purity.

Spectroscopic and Photophysical Studies: A primary objective is to understand the relationship between the molecular structure and the light-absorbing and emitting properties of these dyes. This includes studying the effects of substituents on the absorption and fluorescence spectra, as well as investigating the kinetics and quantum yields of photoisomerization.

Solvatochromism: Researchers often investigate the effect of solvent polarity on the spectroscopic properties of these dyes. Solvatochromism, the change in color with a change in the polarity of the solvent, provides valuable insights into the electronic structure of the molecule in its ground and excited states.

Computational Modeling: Theoretical calculations, using methods such as density functional theory (DFT), are employed to complement experimental studies. These calculations can predict molecular geometries, electronic structures, and spectroscopic properties, providing a deeper understanding of the experimental observations.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are limited, the extensive body of literature on closely related phenylazoaniline dyes allows for a detailed understanding of its expected properties and behavior.

The synthesis of this compound would typically follow the classical diazotization-coupling procedure. Aniline (B41778) would be diazotized using sodium nitrite (B80452) and a strong acid, and the resulting benzenediazonium (B1195382) salt would then be coupled with N,N-dimethyl-o-anisidine in a suitable solvent.

The spectroscopic properties of this compound are dictated by the electronic transitions within its extended π-system. The presence of the electron-donating dimethylamino and methoxy groups and the electron-accepting azo group leads to a significant intramolecular charge transfer (ICT) character in its lowest energy electronic transition. This results in a strong absorption band in the visible region of the electromagnetic spectrum. The position of this absorption maximum is sensitive to the electronic nature of the substituents and the polarity of the solvent.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₇N₃O | sci-toys.com |

| IUPAC Name | 2-methoxy-N,N-dimethyl-4-(phenyldiazenyl)aniline | sci-toys.com |

| Molar Mass | 255.32 g/mol | Calculated |

| Appearance | Expected to be a colored solid | Inference from similar compounds |

| Spectroscopic Technique | Expected Observations |

|---|---|

| UV-Vis Spectroscopy | Strong absorption band (π → π* transition) in the visible region (typically 400-500 nm), exhibiting solvatochromic shifts. |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons in the phenyl and substituted aniline rings, a singlet for the N(CH₃)₂ protons, and a singlet for the OCH₃ protons. |

| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the aromatic rings and the methyl groups. |

| IR Spectroscopy | Characteristic peaks for C-H, C=C, C-N, C-O, and N=N stretching vibrations. |

Structure

3D Structure

Properties

CAS No. |

2438-49-5 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-methoxy-N,N-dimethyl-4-phenyldiazenylaniline |

InChI |

InChI=1S/C15H17N3O/c1-18(2)14-10-9-13(11-15(14)19-3)17-16-12-7-5-4-6-8-12/h4-11H,1-3H3 |

InChI Key |

HRGVPPDDYBOUEC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)N=NC2=CC=CC=C2)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of N,n Dimethyl 4 Phenylazo O Anisidine

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the characteristic vibrations of the functional groups present in N,N-Dimethyl-4-phenylazo-o-anisidine. Analysis of the spectrum allows for the confirmation of key structural features. For instance, the presence of aromatic rings, the azo linkage (-N=N-), the dimethylamino group, and the methoxy (B1213986) group can all be verified by their characteristic absorption frequencies. nih.govekb.eg

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (in -N(CH₃)₂ and -OCH₃) | Stretching | 2950-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| Azo Group (-N=N-) | Stretching | 1450-1400 (often weak) |

| C-N (Aromatic amine) | Stretching | 1360-1250 |

| C-O (Aryl ether) | Asymmetric Stretching | 1275-1200 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. The azo (-N=N-) bond, being symmetrical, often produces a weak signal in the IR spectrum but a strong and characteristic signal in the Raman spectrum. This makes Raman spectroscopy particularly valuable for confirming the presence and studying the electronic environment of the azo linkage in dyes like this compound.

Table 2: Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

|---|---|---|

| Azo Group (-N=N-) | Symmetric Stretch | 1460-1410 (strong) |

| Aromatic Ring | Ring Breathing/Stretching | 1600-1570 |

| C-N Stretch | Stretching | 1350-1280 |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, distinct signals are expected for the protons of the dimethylamino group, the methoxy group, and the aromatic protons on the two different phenyl rings. The chemical shifts are influenced by the electron-donating effects of the -N(CH₃)₂ and -OCH₃ groups and the electron-withdrawing nature of the azo group.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Multiplicity | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| -N(CH₃)₂ | Singlet | 3.0 - 3.2 |

| -OCH₃ | Singlet | 3.8 - 4.0 |

| Aromatic Protons (Anisidine Ring) | Multiplets | 6.8 - 7.8 |

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, with its chemical shift indicating its electronic environment. This technique is crucial for confirming the number and type of carbon atoms (aliphatic vs. aromatic) and the substitution pattern on the aromatic rings.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -N(CH₃)₂ | 40 - 45 |

| -OCH₃ | 55 - 60 |

| Aromatic C-H | 110 - 130 |

Nitrogen-15 (¹⁵N) NMR is a specialized but highly informative technique for studying nitrogen-containing compounds. researchgate.net For azo dyes, it is particularly powerful as it can directly probe the nitrogen atoms of the defining azo linkage (-N=N-). The two nitrogen atoms in the azo group are in different chemical environments and are expected to have distinct chemical shifts. This technique is instrumental in studying the electronic structure of the azo bridge and investigating phenomena such as azo-hydrazone tautomerism in related dye systems. researchgate.netbohrium.com The nitrogen of the dimethylamino group will also present a characteristic signal, providing a comprehensive nitrogen-centric view of the molecule.

Table 5: Typical ¹⁵N NMR Chemical Shift Ranges for Functional Groups in Azo Dyes

| Nitrogen Environment | Typical Chemical Shift Range (δ, ppm, relative to CH₃NO₂) |

|---|---|

| -N=N- (Azo Bridge) | 300 - 550 |

Advanced Two-Dimensional NMR Techniques for Connectivity and Proximity Determination

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HSQC, HMBC, and NOESY are instrumental in unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the compound's constitution. researchgate.netipb.ptyoutube.com

Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would show correlations between adjacent aromatic protons on both the phenyl and anisidine rings, helping to trace the connectivity within each ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. youtube.com This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the protons of the N-methyl groups would show a direct correlation to the N-methyl carbon signal.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformation. ipb.pt In this compound, NOESY could show through-space interactions between the methoxy group protons and the adjacent aromatic proton, as well as between protons of the two different aromatic rings, confirming their relative orientation.

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlating Nuclei | Purpose | Expected Key Correlations |

|---|---|---|---|

| COSY | ¹H - ¹H | Identifies adjacent protons | Correlations between neighboring aromatic protons on each ring. |

| HSQC | ¹H - ¹³C (1 bond) | Assigns carbons based on attached protons | Correlations between aromatic CH protons and their respective carbons; N-CH₃ protons and their carbon; O-CH₃ protons and their carbon. |

| HMBC | ¹H - ¹³C (2-3 bonds) | Connects molecular fragments | N-CH₃ protons to the quaternary aromatic carbon C-N; O-CH₃ protons to the quaternary aromatic carbon C-O; Aromatic protons to carbons across the azo bridge. |

| NOESY | ¹H - ¹H (through space) | Determines spatial proximity | Correlations between O-CH₃ protons and the ortho-aromatic proton; Protons on the phenyl ring with nearby protons on the anisidine ring. |

Electronic Absorption Spectroscopy for Chromophoric Systems

The vibrant color of this compound arises from its extended π-conjugated system, which includes the two aromatic rings linked by the azo group (-N=N-). Electronic absorption spectroscopy is a key tool for probing the electronic transitions within this chromophore.

UV-Vis spectroscopy measures the absorption of light by the molecule as a function of wavelength. Azo dyes typically exhibit strong absorption bands in the visible region of the spectrum due to π→π* electronic transitions within the conjugated system. mdpi.com The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the aromatic rings and the surrounding environment.

The phenomenon where the color of a solute changes with the polarity of the solvent is known as solvatochromism. wikipedia.org This effect arises because solvents with different polarities can stabilize the electronic ground state and the excited state of the dye molecule to different extents. wikipedia.orgresearchgate.net this compound possesses an electron-donating dimethylamino group and a methoxy group, creating a donor-acceptor type system across the azo bridge. For such molecules, an increase in solvent polarity typically stabilizes the more polar excited state more than the ground state. This reduces the energy gap for the electronic transition, resulting in a shift of the absorption maximum to a longer wavelength (a bathochromic or "red" shift). wikipedia.org This behavior is classified as positive solvatochromism.

Table 2: Illustrative Solvatochromic Behavior of this compound in Various Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) | Observed Shift |

|---|---|---|---|

| n-Hexane | 1.9 | ~405 | - |

| Toluene | 2.4 | ~410 | Bathochromic |

| Dichloromethane (B109758) | 9.1 | ~425 | Bathochromic |

| Acetone | 21 | ~430 | Bathochromic |

| Ethanol (B145695) | 25 | ~435 | Bathochromic |

| Water | 80 | ~450 | Bathochromic |

Note: Data are representative examples illustrating the principle of positive solvatochromism.

The UV-Vis spectrum of this compound is also highly sensitive to changes in pH due to the presence of basic nitrogen atoms. The molecule has two primary sites for protonation: the tertiary nitrogen of the dimethylamino group and the nitrogen atoms of the azo bridge.

Protonation of the Dimethylamino Group: In acidic solutions, the lone pair of electrons on the dimethylamino nitrogen can be protonated. This converts the strong electron-donating -N(CH₃)₂ group into an electron-withdrawing -N⁺H(CH₃)₂ group. This change significantly alters the electronic structure of the chromophore, increasing the energy required for the π→π* transition. Consequently, a pronounced shift to a shorter wavelength (a hypsochromic or "blue" shift) is observed.

Protonation of the Azo Group: The azo bridge itself can be protonated in strongly acidic conditions. This protonation disrupts the azo-aromatic conjugation and can lead to the formation of a tautomeric quinone-hydrazone structure, which has a different electronic configuration and absorption spectrum, often resulting in a large bathochromic shift. researchgate.netresearchgate.net

These pH-dependent spectral shifts allow the compound to function as an acid-base indicator.

Table 3: Expected pH-Dependent UV-Vis Absorption Maxima (λmax) for this compound

| pH Range | Dominant Species | Expected λmax (nm) | Color |

|---|---|---|---|

| > 5 (Basic/Neutral) | Neutral molecule | ~430-450 | Yellow-Orange |

| ~2-4 (Weakly Acidic) | Protonated amino group | ~320-340 | Colorless/Pale Yellow |

| < 1 (Strongly Acidic) | Protonated azo group (hydrazone form) | ~500-530 | Red |

Mass Spectrometric Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound (C₁₅H₁₇N₃O), HRMS can confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated mass.

Table 4: Theoretical Exact Masses for this compound and its Common Adducts

| Species | Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₁₅H₁₇N₃O | 255.1372 |

| Protonated Molecule [M+H]⁺ | C₁₅H₁₈N₃O⁺ | 256.1444 |

| Sodiated Molecule [M+Na]⁺ | C₁₅H₁₇N₃ONa⁺ | 278.1264 |

While intact azo dyes are often non-volatile, GC-MS is a standard and legally mandated method for their analysis in consumer goods like textiles. restek.comthermofisher.com The method involves the chemical reduction of the azo linkage, typically using sodium dithionite. This reductive cleavage breaks the -N=N- bond and liberates the constituent aromatic amines, which are generally more volatile and amenable to GC analysis. restek.comchrom-china.com

For this compound, reductive cleavage yields two specific aromatic amines: o-anisidine (B45086) and N,N-dimethyl-p-phenylenediamine . These products are then separated by gas chromatography, and their identity is confirmed by mass spectrometry based on their unique retention times and fragmentation patterns upon electron ionization (EI). The use of selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis. restek.com

Table 5: Reductive Cleavage Products of this compound and Their GC-MS Identification

| Cleavage Product | Structure | Molecular Weight | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| o-Anisidine | C₇H₉NO | 123.15 | 123 (M⁺), 108, 92, 80, 65 restek.com |

| N,N-Dimethyl-p-phenylenediamine | C₈H₁₂N₂ | 136.19 | 136 (M⁺), 121, 92, 77 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the detection and quantification of azo dyes, including this compound, within complex matrices such as textiles and food products. lcms.czshimadzu.com This methodology offers high sensitivity and selectivity, which is crucial for identifying trace amounts of these compounds and distinguishing them from other components in the sample. lcms.cz

The general procedure for analyzing complex mixtures involves an initial sample preparation step, which typically includes extraction with a strong organic solvent like acetonitrile. spectralabsci.com This is followed by chromatographic separation and mass spectrometric detection. The combination of liquid chromatography with tandem mass spectrometry has been extensively utilized for the trace analysis of these dyes in various samples. lcms.cz

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) systems are employed to separate the target analyte from other compounds in the extract. lcms.cz Reversed-phase columns, such as C18, are commonly used for the separation of azo dyes. lcms.cz A gradient elution program, often using a mixture of acetonitrile, water, and modifiers like formic acid, is optimized to achieve good separation of the analytes and reduce matrix effects. spectralabsci.comlcms.cz

Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using Electrospray Ionization (ESI), before entering the mass spectrometer. laborindo.com Tandem mass spectrometry (MS/MS) is often used for its high selectivity and sensitivity. laborindo.com In this mode, specific precursor ions of the target analytes are selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions, known as Multiple Reaction Monitoring (MRM), allows for highly reliable quantification and identification, minimizing the risk of false positives from matrix interferences. laborindo.com For instance, in the analysis of various azo dyes, two MRM transitions are often monitored per analyte to confirm identity. laborindo.com

Method development for complex matrices must account for potential matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte. shimadzu.com Strategies to mitigate this include sample dilution or the use of matrix-matched standards for calibration. shimadzu.com The performance of these methods is typically validated by assessing parameters such as linearity, recovery, and precision (repeatability and reproducibility). lcms.cz

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Chromatography System | UPLC or HPLC | lcms.czspectralabsci.com |

| Column | Reversed-phase C18 | lcms.cz |

| Mobile Phase | Gradient of Acetonitrile and Water (often with formic acid) | spectralabsci.comlcms.cz |

| Ionization Source | Electrospray Ionization (ESI) | laborindo.com |

| MS Detection Mode | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) | laborindo.com |

| Mean Recovery Range | 93.8% to 115.2% | lcms.cz |

| Within-Laboratory Repeatability (Precision) | 0.8% to 7.7% | lcms.cz |

X-Ray Diffraction Studies for Crystalline Structures and Conformation

In the study of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, single-crystal X-ray diffraction revealed detailed structural parameters. researchgate.net The molecule was found to adopt a trans configuration about the azo (-N=N-) bond, which is a common feature for such compounds. The structure is nearly coplanar, with a dihedral angle of only 12.18° between the pyridine (B92270) and benzene (B151609) rings. researchgate.net The dimethylamino substituent's plane is slightly twisted from the benzene ring by 6.1°. researchgate.net This near-planarity is significant as it facilitates π-electron delocalization across the molecule.

The crystallographic data obtained from such studies are typically deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access. mdpi.com The key parameters from the analysis of N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline are summarized in the table below, illustrating the type of detailed information derived from an X-ray diffraction experiment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.2322 (4) |

| b (Å) | 19.9353 (11) |

| c (Å) | 9.6404 (6) |

| β (°) | 96.003 (1) |

| Volume (ų) | 1191.16 (13) |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (Mg m⁻³) | 1.262 |

| N=N Bond Distance (Å) | 1.2566 (16) |

| Pyridine-Azo-Phenyl Torsion Angle (°) | -179.68 (10) |

Computational and Theoretical Investigations of N,n Dimethyl 4 Phenylazo O Anisidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT, Time-Dependent DFT - TD-DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the structural and electronic properties of organic molecules. irjweb.comscirp.org DFT methods are known to provide a good balance between computational cost and accuracy for predicting various molecular properties. irjweb.com For more complex properties like electronic excitation energies, Time-Dependent DFT (TD-DFT) is a widely used approach. researchgate.net

Geometry optimization is a fundamental computational step used to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For azo compounds, this involves calculating key bond lengths, bond angles, and dihedral angles. For instance, in a related molecule, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, the N=N bond distance was found to be 1.2566 (16) Å, and the molecule is nearly coplanar, with a slight twist between the aromatic rings. researchgate.net DFT calculations can reproduce such experimental geometric parameters with high accuracy. nih.gov

The electronic structure of the molecule is analyzed through its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.comscirp.org A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, which often corresponds to color in dyes. nih.gov This energy gap is also instrumental in understanding the charge transfer interactions occurring within the molecule. scirp.org

Table 1: Illustrative Frontier Orbital Energies for Azo Dyes

| Parameter | Typical Energy Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -6.8 | Correlates with ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 | Correlates with electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 4.8 | Indicates chemical reactivity, stability, and electronic transition energy. scirp.org |

Note: The values presented are typical for azo dye systems and are used for illustrative purposes.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com By calculating the vibrational modes and their corresponding frequencies, researchers can assign the peaks observed in experimental spectra. chemrxiv.org For azo compounds, characteristic vibrations include the N=N stretching mode, typically found in the 1380–1440 cm⁻¹ region, and C-N stretching vibrations around 1130–1200 cm⁻¹. derpharmachemica.com Comparing calculated frequencies with experimental data confirms the optimized molecular structure and helps in its characterization. scirp.org

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. researchgate.net For a dye molecule, the lowest energy transition, often from the HOMO to the LUMO, is responsible for its color. TD-DFT can predict the maximum absorption wavelength (λmax), which corresponds to the most intense electronic transition, providing insights into the factors influencing the dye's color. semanticscholar.org

Table 2: Illustrative Vibrational Frequencies for Azo Compounds

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Typical Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | 3000-3100 |

| Aliphatic C-H Stretch (CH₃) | 2900-3000 | 2850-2980 |

| Aromatic C=C Stretch | 1500-1600 | 1450-1600 |

| N=N Stretch | 1400-1450 | 1380-1440 derpharmachemica.com |

| C-N Stretch | 1150-1200 | 1130-1200 derpharmachemica.com |

Note: These are representative frequency ranges for azo compounds.

Tautomerism and Isomerism Studies of Azo Compounds

A significant portion of azo dyes can exist as a mixture of tautomers, which are constitutional isomers that readily interconvert. unifr.chmdpi.com This phenomenon, particularly azo-hydrazo tautomerism, strongly influences the color and stability of the dyes and has been a subject of intensive study. unifr.chuochb.cz

Azo-hydrazo tautomerism involves the migration of a proton, typically from a hydroxyl or amino group adjacent to the azo linkage, resulting in an equilibrium between the azo (-N=N-) form and the hydrazo (-NH-N=C<) form.

Quantum chemical calculations are a primary tool for studying this equilibrium. hepvs.ch By computing the total electronic energies and Gibbs free energies of both the azo and hydrazo forms, researchers can predict their relative stabilities. mdpi.comhepvs.ch The choice of the DFT functional and basis set is critical, as different levels of theory can yield varying results, and there is no universally reliable theoretical solution for all systems. mdpi.com The calculations can also model the influence of environmental factors, such as solvent polarity, on the position of the tautomeric equilibrium. rsc.org

Computational methods can predict the dominant tautomeric form in different environments. For instance, calculations may show that the hydrazo form is strongly favored in polar solvents due to better stabilization through resonance and electrostatic interactions. rsc.org These theoretical predictions require experimental validation. hepvs.ch

Techniques like NMR and UV-Vis spectroscopy are commonly used for this purpose. unifr.chrsc.org By comparing the computationally predicted NMR chemical shifts or UV-Vis absorption maxima for each pure tautomer with the experimental spectra of the compound, the actual tautomeric state can be determined. unifr.chuochb.cz For example, theoretical UV-Vis simulations can indicate that certain absorption peaks correspond to the azo form while others belong to the hydrazo form, confirming the presence of both tautomers in solution. semanticscholar.org

Table 3: Illustrative Calculated Relative Energies for Azo-Hydrazo Tautomers

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Polar Solvent, kcal/mol) | Conclusion |

|---|---|---|---|

| Azo Form | 0.0 (Reference) | 0.0 (Reference) | In this example, the hydrazo form is less stable in the gas phase but becomes more stable in a polar solvent. |

| Hydrazo Form | +2.5 | -1.8 |

Note: Values are hypothetical, illustrating the typical influence of solvent on tautomeric equilibrium.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment. rsc.org

Computational Modeling of Spectroscopic Data

A detailed review of scientific literature did not yield specific studies focused on the computational modeling of spectroscopic data for N,N-Dimethyl-4-phenylazo-o-anisidine. While computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed to predict and interpret the spectroscopic properties of organic compounds, including azo dyes, published research applying these techniques directly to this compound is not available in the searched databases.

Typically, such computational studies for analogous molecules involve:

Vibrational Spectroscopy (FT-IR): DFT calculations are used to compute harmonic vibrational frequencies. These theoretical frequencies are often scaled to improve agreement with experimental FT-IR spectra, aiding in the assignment of specific vibrational modes, such as N=N stretching, C-N stretching, and various aromatic ring vibrations.

Electronic Spectroscopy (UV-Vis): TD-DFT is the standard method for calculating electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. These calculations help identify the nature of electronic transitions, such as π→π* and n→π* transitions, and analyze the contributions of different molecular orbitals (e.g., HOMO to LUMO transitions).

Without specific research on this compound, it is not possible to provide detailed data tables of its calculated spectroscopic properties.

Mechanistic Studies of Chemical Reactions Using Computational Chemistry

A comprehensive search of chemical literature and computational chemistry databases revealed no specific mechanistic studies using computational methods for reactions involving this compound.

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to:

Map potential energy surfaces for a chemical reaction.

Identify and characterize the geometry and energy of reactants, transition states, intermediates, and products.

Calculate activation energies and reaction rate constants.

For related azo compounds, computational studies have been used to investigate mechanisms of isomerization, degradation, and interactions with other molecules. However, similar detailed investigations for this compound have not been reported. Therefore, no data on its reaction pathways, transition state energies, or computed kinetic parameters can be presented.

Research on Reactivity and Chemical Transformations of N,n Dimethyl 4 Phenylazo O Anisidine

Photochemical Reactions and Photoisomerization Studies

Azo compounds are well-known for their responsiveness to light. mdpi.com The central feature of their photochemistry is the reversible trans-cis (or E/Z) isomerization around the nitrogen-nitrogen double bond. The trans isomer is generally the more thermodynamically stable form. Upon irradiation with light of a suitable wavelength, typically in the UV-Vis region corresponding to its π→π* or n→π* electronic transitions, the trans isomer can be converted to the higher-energy cis isomer.

For N,N-Dimethyl-4-phenylazo-o-anisidine, the molecule is expected to exist predominantly in the trans configuration, which is nearly coplanar. researchgate.net This planarity is disrupted upon photoisomerization to the cis form. The reverse cis-trans isomerization can occur thermally, by returning the molecule to a dark environment, or photochemically, by irradiating with a different wavelength of light. This photochromic behavior is a hallmark of the azobenzene (B91143) scaffold and is fundamental to applications in molecular switches and light-responsive materials. mdpi.com

Oxidation and Reduction Mechanisms of the Azo Chromophore

The azo group (-N=N-) is a redox-active chromophore. It can undergo both oxidation and reduction, typically via electrochemical methods. The reduction of the azo group is generally more common and proceeds in a two-electron, two-proton process to form the corresponding hydrazo derivative (-NH-NH-). Further reduction can cleave the N-N bond, yielding the two corresponding primary amines, in this case, aniline (B41778) and 3-methoxy-N,N-dimethyl-p-phenylenediamine.

Conversely, oxidation of the azo group can occur, though it often requires stronger oxidizing agents and can lead to the formation of azoxy (-N=N+(O−)-) compounds. core.ac.uk Electrochemical studies, such as cyclic voltammetry, are effective for determining the oxidation and reduction potentials of these processes. mdpi.com The specific potentials for this compound would be influenced by the electronic effects of the substituents on the aromatic rings; the electron-donating dimethylamino and methoxy (B1213986) groups would make the azo group more susceptible to oxidation compared to unsubstituted azobenzene.

Acid-Base Chemistry and Protonation Equilibria

This compound possesses multiple sites susceptible to protonation, leading to interesting acid-base equilibria. The primary sites for protonation are the nitrogen atoms.

Azo Group: The azo group has two nitrogen atoms, and protonation typically occurs on the β-nitrogen (the one adjacent to the unsubstituted phenyl ring) to form a resonance-stabilized azonium cation. This protonation significantly alters the electronic structure and color of the dye, a property utilized in acid-base indicators.

Dimethylamino Group: The tertiary amine of the dimethylamino group is also basic and can be protonated to form an ammonium (B1175870) cation.

The relative basicity of these sites determines the protonation equilibrium. In many phenylazoaniline derivatives, the azo nitrogen is the preferred site of initial protonation. The pKa value associated with this equilibrium is a quantitative measure of the compound's basicity.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions.

Electrophilic Aromatic Substitution: The anisidine ring is highly activated towards electrophilic attack due to the strong electron-donating effects of the dimethylamino (-N(CH₃)₂) and methoxy (-OCH₃) groups. These groups are ortho, para-directing. Given that the para position is occupied by the azo group, electrophilic substitution (e.g., halogenation, nitration, sulfonation) is strongly directed to the ortho positions relative to the activating groups. The unsubstituted phenyl ring is comparatively deactivated by the electron-withdrawing azo group and would undergo electrophilic substitution much less readily.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups. nih.govmdpi.com Neither ring in this compound is strongly activated for classical SₙAr reactions. However, under specific conditions, such as in the formation of organometallic intermediates or via benzyne (B1209423) mechanisms, substitution could be induced. nih.gov

Complexation Chemistry with Transition Metal Ions

Compounds containing azo moieties are widely used as powerful ligands in coordination chemistry, readily forming stable complexes with a variety of transition metal ions. researchgate.net The nitrogen atoms of the azo group possess lone pairs of electrons that can coordinate to a metal center, acting as a σ-donor. This interaction is often supplemented by π-acceptor properties. researchgate.net

This compound can act as a bidentate ligand, coordinating to a metal ion through one of the azo nitrogen atoms and the oxygen atom of the ortho-methoxy group, forming a stable five-membered chelate ring. This chelation enhances the stability of the resulting metal complex. Studies on similar ligands have shown the formation of complexes with various geometries, including octahedral, tetrahedral, and square planar, depending on the metal ion and reaction conditions. rdd.edu.iquobaghdad.edu.iq

The table below summarizes typical characteristics of complexes formed with ligands containing similar donor atoms.

| Metal Ion | Typical Coordination Geometry | Coordination Sites | Reference |

|---|---|---|---|

| Cr(III) | Octahedral | Nitrogen and Oxygen donors | rdd.edu.iquobaghdad.edu.iq |

| Mn(II) | Tetrahedral | Nitrogen donors | rdd.edu.iquobaghdad.edu.iq |

| Co(II) | Tetrahedral | Nitrogen donors | rdd.edu.iquobaghdad.edu.iq |

| Ni(II) | Square Planar | Nitrogen donors | rdd.edu.iquobaghdad.edu.iq |

| Cu(II) | Square Planar | Nitrogen donors | rdd.edu.iquobaghdad.edu.iq |

| Zn(II) | Tetrahedral | Nitrogen and Oxygen donors | rdd.edu.iquobaghdad.edu.iq |

Advanced Methodologies for Environmental Monitoring and Chemical Degradation Studies

Development of Sophisticated Analytical Methods for Environmental Matrices (Focus on Techniques, not Outcomes)

Effective monitoring of N,N-Dimethyl-4-phenylazo-o-anisidine in complex environmental samples like water, soil, and sediment necessitates the development of highly sensitive and selective analytical methods. These methods are designed to isolate and quantify the target analyte, often present at trace levels, from a multitude of interfering substances.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of azo dyes and their degradation products, which are often non-volatile and thermally labile. For compounds structurally related to this compound, such as o-anisidine (B45086) and p-anisidine, established HPLC methods provide a framework for developing specific analytical protocols. A common approach involves reversed-phase chromatography coupled with an ultraviolet (UV) detector. The UV detector is set to a wavelength where the analyte exhibits maximum absorbance, enhancing sensitivity and selectivity.

Methodological parameters are critical for achieving optimal separation and detection. The choice of stationary phase (column), mobile phase composition, and flow rate are all optimized to ensure a good resolution of the target analyte from other components in the sample matrix.

Table 1: Example HPLC Parameters for Analysis of Related Anisidine Isomers

| Parameter | Specification |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detector | UV Detector (e.g., at 229 nm) |

| Column | C18 column (e.g., 250 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile/Buffer (e.g., 0.005 M heptanesulfonic acid and 1% phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

This table presents typical parameters based on established methods for structurally similar compounds and serves as a guide for method development for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Azo dyes themselves are generally non-volatile, but GC-MS is highly effective for analyzing their degradation products, particularly the aromatic amines that can be formed through reductive cleavage of the azo bond. The o-anisidine moiety of the target compound, for instance, is amenable to GC-MS analysis.

The gas chromatograph separates individual components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode can significantly enhance sensitivity by focusing only on the characteristic ions of the target analyte.

The analysis of environmental samples is often complicated by the low concentration of the analyte and the presence of complex matrix components. Therefore, an efficient sample preparation step is essential to extract and concentrate the analyte of interest while removing interferences. For compounds like this compound in aqueous matrices, solid-phase extraction (SPE) is a widely used and effective technique.

One established method for related aromatic amines involves drawing the sample through a sorbent tube, such as one packed with XAD-2 resin, which adsorbs the organic analytes from the aqueous phase. After extraction, the analytes are recovered by eluting the sorbent with a small volume of an appropriate organic solvent, such as methanol (B129727). This process not only isolates the analyte but also concentrates it, thereby increasing the sensitivity of the subsequent chromatographic analysis. The choice of sorbent and elution solvent is crucial and must be optimized for the specific chemical properties of the target compound.

Mechanistic Chemical Degradation Pathways and Kinetics of this compound

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. Understanding the mechanisms and kinetics of these reactions is key to predicting its fate and potential for bioaccumulation.

Photodegradation, initiated by the absorption of light, is a primary pathway for the transformation of azo dyes in the environment. The process often involves advanced oxidation processes (AOPs) where highly reactive species, particularly hydroxyl radicals (•OH), are generated. researchgate.net These radicals can attack the dye molecule, leading to its degradation.

For N,N-dimethylaniline-containing azo dyes, such as Methyl Yellow, photocatalytic degradation studies using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO) under UV irradiation have elucidated common mechanistic steps. mdpi.comrsc.org The degradation is believed to proceed through several key reactions:

Hydroxyl Radical Attack: The process is initiated by the attack of •OH radicals on the aromatic rings or the azo linkage.

N-Demethylation: The N,N-dimethylamino group can be sequentially demethylated to form N-methylamino and amino derivatives.

Azo Bond Cleavage: The central -N=N- bond, responsible for the dye's color, is cleaved, leading to the formation of aromatic amines (e.g., o-anisidine derivatives) and other intermediates.

Hydroxylation and Ring Opening: The aromatic rings of the intermediates are hydroxylated, followed by cleavage of the rings, ultimately leading to the formation of smaller organic acids and, under ideal conditions, complete mineralization to CO₂, H₂O, and inorganic ions. researchgate.net

The identification of photoproducts is typically achieved using combined techniques like HPLC-MS, which can separate the degradation intermediates and provide mass spectral data for their structural elucidation.

Besides photodegradation, this compound can be degraded through chemical oxidation and reduction reactions.

Oxidation Pathways: Chemical oxidation can mimic processes occurring in wastewater treatment or natural environments. Studies on the controlled oxidation of a structurally similar compound, N,N-dimethyl-p-phenylazoaniline, with peracetic acid have revealed a stepwise oxidation pathway. rsc.org The reaction proceeds through the initial formation of N-oxides, followed by oxidation of the azo linkage to form azoxy derivatives, and can ultimately lead to cleavage of the molecule. rsc.org

Table 2: Potential Oxidation Products Based on N,N-dimethyl-p-phenylazoaniline

| Reactant | Oxidizing Agent | Major Intermediates and Products |

|---|---|---|

| N,N-dimethyl-p-phenylazoaniline | Peracetic Acid | N,N-dimethyl-p-phenylazoaniline N-oxide |

| N,N-dimethyl-p-(phenyl-ONN-azoxy)aniline N-oxide | ||

| N,N-dimethyl-p-(phenyl-NNO-azoxy)aniline N-oxide | ||

| p-nitrophenyl-ONN-azoxybenzene | ||

| p-nitrophenyl-NNO-azoxybenzene |

This table illustrates the sequential oxidation products identified for a closely related azo dye, suggesting a potential degradation pathway for this compound. rsc.org

Reduction Pathways: Under anaerobic or reducing conditions, the primary degradation pathway for azo dyes is the reductive cleavage of the azo bond. This reaction is often mediated by microorganisms but can also occur chemically. The reduction breaks the -N=N- bond to yield two separate aromatic amines. For this compound, this would result in the formation of N,N-dimethyl-p-phenylenediamine and o-anisidine. The resulting aromatic amines can be more mobile and sometimes more toxic than the parent dye, making the study of this pathway critical for a complete environmental risk assessment.

Research on By-product Formation and Their Chemical Characterization

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are instrumental in separating, identifying, and quantifying these degradation intermediates.

In the context of oxidative degradation pathways, such as those involving hydroxyl radicals, the initial attack can occur at multiple sites on the this compound molecule. This can lead to the hydroxylation of the aromatic rings, demethylation of the dimethylamino group, and ultimately, the cleavage of the azo bond.

Based on the degradation of analogous azo dyes, the cleavage of the azo bond in this compound is hypothesized to produce aromatic amines. Specifically, the symmetrical cleavage would be expected to yield aniline (B41778) and N,N-dimethyl-o-anisidine. However, further oxidation of these primary by-products can lead to a complex mixture of smaller organic molecules as the aromatic rings are opened.

The following table outlines potential by-products from the degradation of this compound, based on established degradation pathways of similar azo dyes.

| Potential By-product Name | Chemical Formula | Molecular Weight ( g/mol ) |

| Aniline | C₆H₇N | 93.13 |

| N,N-dimethyl-o-anisidine | C₉H₁₃NO | 151.21 |

| o-Anisidine | C₇H₉NO | 123.15 |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 |

| Phenol (B47542) | C₆H₆O | 94.11 |

| Hydroquinone | C₆H₆O₂ | 110.11 |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Progress

Academic progress on N,N-Dimethyl-4-phenylazo-o-anisidine must be inferred from the substantial body of work on its parent chromophore, N,N-Dimethyl-4-phenylazoaniline, and studies on ortho-substituted azobenzenes. The parent molecule is a canonical example of a push-pull system, where the electron-donating dimethylamino group (-N(CH₃)₂) and the relatively electron-accepting phenylazo moiety create an intramolecular charge-transfer character. This configuration is known to shift the molecule's primary absorption bands into the visible spectrum and enhances its nonlinear optical (NLO) properties. acs.orgresearchgate.netnih.gov

The key contribution of research on analogous systems is the understanding of photoisomerization—the reversible transformation between the stable trans and metastable cis isomers upon light irradiation. rsc.org This property positions these molecules as fundamental building blocks for molecular switches. researchgate.netnih.gov

The introduction of an ortho-methoxy (-OCH₃) group, as seen in this compound, is academically significant. Research on other ortho-methoxylated azobenzenes has shown that such substitutions can profoundly influence photoswitching behavior. Specifically, they are known to increase the thermal stability of the cis isomer, effectively slowing its relaxation back to the trans form. rsc.orgacs.org Furthermore, ortho substituents can induce a separation of the n→π* absorption bands of the two isomers, which is a critical feature for achieving bidirectional switching using two different wavelengths of visible light, thereby avoiding the use of potentially damaging UV radiation. rsc.orgacs.org

The table below summarizes the established properties of the parent compound and the hypothesized effects of the ortho-methoxy addition in this compound.

| Property | N,N-Dimethyl-4-phenylazoaniline (Parent Compound) | Hypothesized Influence of ortho-Methoxy Group | This compound (Target Compound) |

|---|---|---|---|

| System Type | Push-Pull Azobenzene (B91143) | Enhances electron-donating character and introduces steric effects. | Enhanced Push-Pull Azobenzene |

| Photoisomerization | Typically requires UV light for trans-to-cis isomerization. | Shifts absorption bands, potentially allowing for all-visible-light switching. | Potential for bidirectional photoswitching with visible light (e.g., green/blue). |

| Cis-Isomer Stability | Moderate thermal stability. | Increases the energy barrier for thermal relaxation back to the trans form. rsc.orgnih.gov | Expected higher thermal stability of the cis state. |

| Nonlinear Optical (NLO) Properties | Exhibits third-order NLO response due to π-conjugation and charge transfer. | Modifies molecular symmetry and electron density, likely altering hyperpolarizability. | Potentially tunable NLO properties, requiring experimental verification. |

Identification of Unaddressed Research Questions and Methodological Challenges

The primary unaddressed research question is the full experimental characterization of this compound itself. The hypotheses derived from analogous compounds require empirical validation. Key questions include:

Photophysical Properties: What are the precise absorption maxima, molar extinction coefficients, and quantum yields for the trans→cis and cis→trans isomerization of this specific compound? How do these values compare to its non-methoxylated and non-dimethylated analogues?

Thermal Kinetics: What is the exact half-life of the cis isomer in various solvents and in the solid state? Quantifying the stabilizing effect of the ortho-methoxy group is crucial.

Nonlinear Optics: What is the magnitude of its third-order nonlinear susceptibility (χ⁽³⁾)? How does the combination of the ortho-methoxy and para-dimethylamino groups synergistically or antagonistically affect its NLO response?

Structural Impact: What is the solid-state crystal structure? Understanding the intermolecular interactions is key to designing bulk materials with predictable properties.

A significant methodological challenge lies in the characterization of ultrafast photochemical processes. Techniques like transient absorption spectroscopy on femtosecond or picosecond timescales are required to resolve the isomerization dynamics and identify transient species, which can be complex and resource-intensive. epfl.ch Furthermore, accurately measuring NLO properties requires specialized equipment, such as Z-scan or Degenerate Four-Wave Mixing (DFWM) setups. researchgate.net

Emerging Research Avenues and Potential for Advanced Materials Science Applications

Based on its hypothesized properties, this compound could be a valuable component in several advanced materials.

Rewritable Optical Data Storage: The expected thermal stability of the cis state makes it a promising candidate for holographic data storage media. Information could be written and erased using different wavelengths of visible light, offering a high-density, non-destructive storage solution. jchemrev.com

Photo-controllable "Smart" Polymers: By incorporating this molecule as a functional monomer into a polymer chain, materials could be developed that change their shape, viscosity, or surface properties (e.g., hydrophobicity) in response to light. This has applications in soft robotics, drug delivery systems, and self-healing materials. rsc.org

All-Optical Switches and Modulators: If the compound exhibits a strong NLO response, it could be used in photonic devices. Materials doped with this molecule could modulate the intensity or phase of a light beam based on the intensity of another, forming the basis for all-optical computing and high-speed telecommunications. rsc.org

The following table outlines potential research avenues and the methodologies required to explore them.

| Emerging Research Avenue | Objective | Required Methodologies |

|---|---|---|

| Visible-Light Molecular Switches | To achieve high-efficiency, fatigue-resistant bidirectional switching. | UV-Vis and NMR spectroscopy under irradiation, quantum yield calculations, cyclic fatigue testing. |

| Advanced NLO Materials | To create materials with a high third-order NLO coefficient for optical limiting or switching. | Z-scan analysis, synthesis of guest-host polymer films, device prototyping. |

| Photoresponsive Liquid Crystals | To control the phase transitions or alignment of liquid crystals with light. | Synthesis of liquid crystal dimers containing the azo moiety, polarized optical microscopy, differential scanning calorimetry (DSC). |

Opportunities for Interdisciplinary Research Collaborations

The development of this compound from a molecular curiosity into a functional material necessitates extensive interdisciplinary collaboration.

Chemistry and Physics: Synthetic organic chemists are needed to optimize the synthesis of the molecule and its derivatives. They must collaborate with physicists and physical chemists who can perform advanced spectroscopic and NLO characterizations to understand the fundamental light-matter interactions. uva.nl

Materials Science and Engineering: Materials scientists would work on integrating the molecule into larger systems, such as polymers, gels, or thin films. Collaboration with chemical and electrical engineers would be essential to fabricate and test prototype devices for applications like optical data storage or photonic circuits. acs.org

Computational Science and Chemistry: Theoretical chemists can play a vital role by performing Density Functional Theory (DFT) and other computational modeling to predict the photophysical properties, isomerization pathways, and NLO responses of new, yet-to-be-synthesized derivatives. This computational insight can guide synthetic efforts, saving significant time and resources.

Ultimately, while direct research on this compound is nascent, the foundational knowledge from the broader field of azobenzene chemistry provides a robust framework for its future investigation. Its specific substitution pattern offers a compelling opportunity to fine-tune photochromic and NLO properties, making it a molecule of considerable scientific interest at the intersection of chemistry, physics, and materials science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N,N-Dimethyl-4-phenylazo-o-anisidine, and how can reaction parameters (e.g., temperature, pH) influence yield?

- Methodological Answer : The compound can be synthesized via diazo coupling reactions. A typical route involves diazotization of a primary aromatic amine (e.g., p-anisidine derivatives) followed by coupling with N,N-dimethylaniline under controlled acidic conditions (pH 4–6). Reaction temperature (0–5°C for diazotization; 10–20°C for coupling) and stoichiometric ratios (1:1.1 amine-to-coupling agent) are critical for minimizing side products like bis-azo derivatives. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures reaction completion .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions of the azo group (λmax ~400–500 nm; solvent polarity affects peak shifts) .

- NMR : ¹H NMR (DMSO-d6) reveals aromatic protons (δ 6.8–8.0 ppm) and dimethylamino groups (δ 3.0–3.2 ppm). ¹³C NMR confirms carbonyl and quaternary carbons .

- FT-IR : Azo group (N=N stretch ~1450–1600 cm⁻¹) and methoxy C-O (1250–1300 cm⁻¹) .

Q. How can solubility and stability be systematically evaluated across solvents, and what storage conditions prevent degradation?

- Methodological Answer : Solubility screening in DMSO, ethanol, and chloroform (10 mg/mL increments) identifies optimal solvents for reactions. Stability studies under UV light (photodegradation) and varying temperatures (4°C, 25°C, 40°C) over 30 days, analyzed via HPLC (C18 column, acetonitrile/water gradient), reveal degradation kinetics. Store in amber vials at –20°C under inert gas to prevent oxidation .

Advanced Research Questions

Q. How does azo-hydrazone tautomerism affect the compound’s photochemical behavior, and what experimental setups validate this phenomenon?

- Methodological Answer : Tautomerism is pH-dependent. UV-Vis spectroscopy in buffered solutions (pH 2–12) tracks absorbance shifts (azo → hydrazone). X-ray crystallography (single-crystal diffraction) and DFT calculations (B3LYP/6-311+G(d,p)) model equilibrium states. Irradiation experiments (365 nm LED) coupled with HPLC-MS identify photodegradation pathways .

Q. What computational strategies predict reactive sites for derivatization, and how do electronic properties guide functionalization?

- Methodological Answer : DFT calculations (M06-2X/cc-pVTZ) map electrostatic potential surfaces (EPS) and Fukui indices to identify nucleophilic (azo N) and electrophilic (methoxy O) sites. TD-DFT simulates electronic transitions for designing derivatives with red-shifted absorbance. Validation via cyclic voltammetry (acetonitrile, Ag/AgCl reference) correlates HOMO-LUMO gaps with experimental redox potentials .

Q. Which chromatographic methods resolve batch variability, and how is diazo coupling efficiency quantified?

- Methodological Answer : Reverse-phase HPLC (Zorbax Eclipse XDB-C18, 0.1% formic acid in acetonitrile/water) with PDA detection (254 nm) quantifies unreacted amines and side products. Coupling efficiency (%) = [(Area of product)/(Total area)] × 100. Optimize pH (4.5–5.5) and coupling agent concentration (1.2–1.5 eq) to achieve >95% efficiency .

Q. How can intermolecular interactions (e.g., hydrogen bonding, π-stacking) be exploited for crystal engineering applications?

- Methodological Answer : Single-crystal X-ray diffraction (Mo-Kα radiation) resolves packing motifs. Hirshfeld surface analysis (CrystalExplorer) quantifies H-bond (N-H⋯O) and π-π interactions. Co-crystallization with carboxylic acids (e.g., benzoic acid) enhances lattice stability via supramolecular synthons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.